(+)-Nortilidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

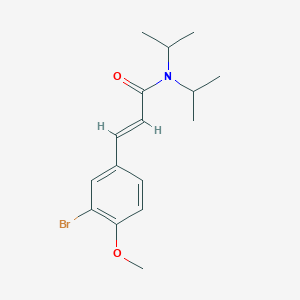

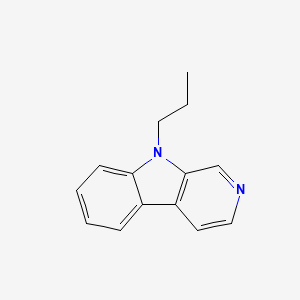

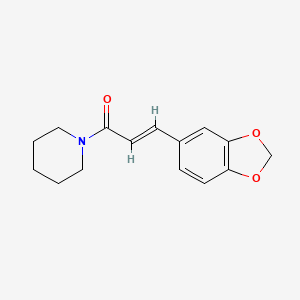

(1S,2R)-nortilidine is a ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate that is dextilidine in which one of the methyl groups attached to the nitrogen is replaced by hydrogen. Dextilidine is a prodrug for (1S,2R)-nortilidine, being metabolised to it by the liver. It has a role as a drug metabolite and an opioid analgesic. It is an enantiomer of a (1R,2S)-nortilidine.

Wissenschaftliche Forschungsanwendungen

Metabolism and Cytochrome P450 Interactions :

- (+)-Nortilidine is the active metabolite of the opioid tilidine. It penetrates the blood-brain barrier and activates the µ-opioid receptor. Studies show that N-demethylation of tilidine to nortilidine is mediated by cytochrome P450 isozymes CYP3A4 and CYP2C19. This process is subject to inhibition by CYP3A4 and CYP2C19 inhibitors, indicating potential drug-drug interactions (Weiss et al., 2008).

Pharmacokinetics and Drug Testing :

- Segmental hair analysis can differentiate tilidine intake from external contamination. (+)-Nortilidine's presence in hair segments is indicative of tilidine use. However, external contamination by sweat might cause interpretative challenges, as shown in studies comparing hair samples taken at different intervals post-tilidine administration (Poetzsch et al., 2015).

First-Pass Metabolism :

- The disposition of nortilidine was explored through a study involving healthy volunteers. It was observed that systemic bioavailability of tilidine is low due to pronounced first-pass metabolism. The metabolization process of tilidine to nortilidine and subsequently to bisnortilidine was formation rate limited, indicating the significance of first-pass effects in the pharmacokinetics of nortilidine (Hajda et al., 2002).

Receptor Activation :

- (+)-Nortilidine has been studied for its selectivity on human opioid and opioid-like receptors. It is a selective agonist of the Mu opioid (MOP) receptor, with no agonist effect on DOP, KOP, and NOP receptors. This specificity contributes to its analgesic action (Thierry et al., 2005).

Renal Failure Pharmacokinetics :

- A study on patients with terminal renal failure revealed that the pharmacokinetics of nortilidine and its metabolites are not significantly affected by dialysis. This finding is crucial for understanding the drug’s behavior in patients with severely impaired kidney function (Seiler et al., 2001).

CYP2C19 and CYP3A4 Contributions :

- The contribution of CYP2C19 and CYP3A4 to the formation of active nortilidine from tilidine was explored. The study concluded that the sequential metabolism of tilidine is inhibited by CYP3A4, regardless of the CYP2C19 genotype, leading to an increase in active nortilidine exposure (Grün et al., 2012).

N-Demethylation and Enzyme Involvement :

- A study aimed to identify the enzymes involved in the N-demethylation of nortilidine to bisnortilidine. It demonstrated that this process is catalyzed by CYP3A4, CYP2C19, and CYP2B6. These findings are significant for understanding clinical interactions of tilidine and its metabolites (Wustrow et al., 2012).

Enantiomer Determination in Biological Specimens :

- A method was developed for determining the enantiomers of nortilidine in biological specimens. This analytical technique is crucial for understanding the pharmacokinetics and metabolism of tilidine and its metabolites in the body (Hengy et al., 1978).

Pre-systemic Elimination and CYP3A4 Role :

- The pre-systemic elimination of tilidine was investigated, revealing that intestinal CYP3A4 does not significantly contribute to tilidine's first-pass metabolism. This suggests the involvement of other metabolic pathways and enzymes in the activation and metabolism of tilidine (Eichbaum et al., 2015).

Eigenschaften

CAS-Nummer |

37815-44-4 |

|---|---|

Produktname |

(+)-Nortilidine |

Molekularformel |

C16H21NO2 |

Molekulargewicht |

259.34 g/mol |

IUPAC-Name |

ethyl (1S,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m1/s1 |

InChI-Schlüssel |

PDJZPNKVLDWEKI-ZBFHGGJFSA-N |

Isomerische SMILES |

CCOC(=O)[C@@]1(CCC=C[C@H]1NC)C2=CC=CC=C2 |

SMILES |

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2 |

Andere CAS-Nummern |

37815-44-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)

![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)

![N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B1204560.png)

![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)